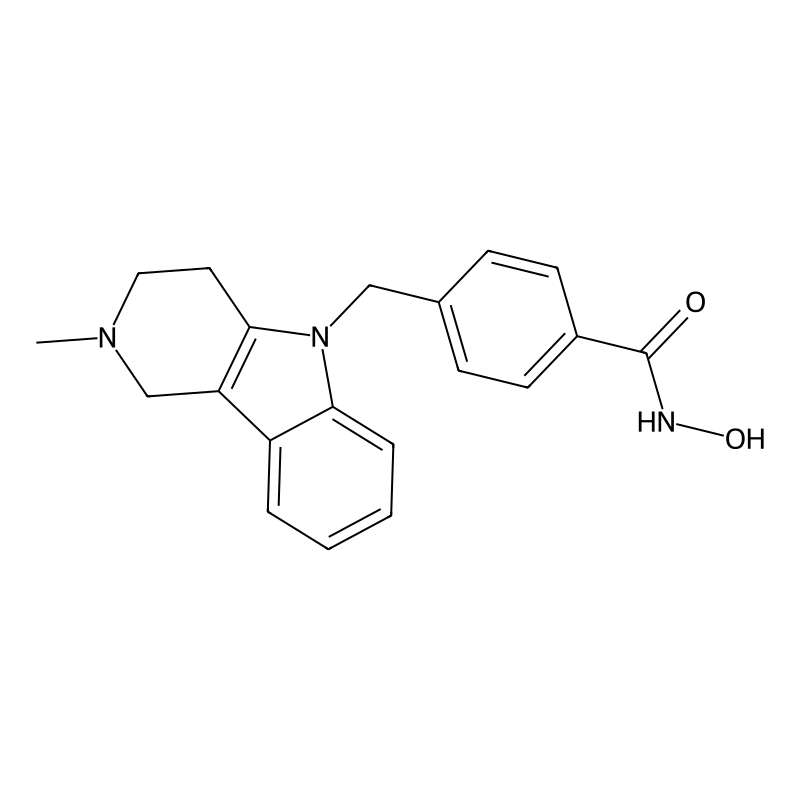

Tubastatin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neurodegenerative Diseases:

TUBA has shown promise in studies exploring neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). These conditions involve the accumulation of abnormal proteins in the brain, which TUBA might help address. Studies have demonstrated that TUBA can increase levels of acetylated alpha-tubulin, a protein crucial for neuronal function, in animal models of AD and PD []. This suggests TUBA may promote neuronal health and potentially slow down disease progression.

Cancer Research:

TUBA's potential extends to cancer research, where it demonstrates anti-cancer properties. Studies have shown that TUBA can inhibit the growth and proliferation of various cancer cells [, ]. Additionally, TUBA can enhance the effectiveness of other chemotherapeutic drugs, making it a potential candidate for combination therapies in cancer treatment.

Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including the regulation of protein acetylation. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. With an inhibitory concentration (IC50) value of approximately 15 nM, Tubastatin A exhibits significant selectivity for HDAC6 over other histone deacetylases, maintaining a selectivity factor of over 200-fold compared to class I HDACs and over 1000-fold against HDAC8 .

Tubastatin A acts as a specific inhibitor of HDAC6. HDACs are enzymes that remove acetyl groups from histone proteins, which regulate gene expression. By inhibiting HDAC6, Tubastatin A leads to an increase in acetylation of α-tubulin, a major component of microtubules. This increased acetylation affects microtubule dynamics and stability, ultimately impacting various cellular processes like cell division, protein degradation, and stress response [].

The biological activity of Tubastatin A extends beyond its role as an HDAC6 inhibitor. It has shown promise in:

- Neuroprotection: In models of stroke, Tubastatin A has been found to reduce neuronal cell death and improve functional outcomes by restoring acetylated α-tubulin levels and enhancing fibroblast growth factor-21 signaling .

- Anti-inflammatory Effects: Tubastatin A inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in stimulated macrophages, indicating its potential use in treating inflammatory diseases .

- Cancer Treatment: The compound has demonstrated efficacy in reducing tumor growth in various cancer models by promoting ciliogenesis and altering microtubule dynamics .

Tubastatin A has several potential applications:

- Neurodegenerative Diseases: Its ability to enhance neuronal survival and function positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Cancer Therapy: By inhibiting HDAC6, Tubastatin A may help overcome resistance mechanisms in cancer cells, making it a valuable adjunct in cancer treatment regimens.

- Anti-inflammatory Treatments: Given its effects on cytokine production, Tubastatin A could be beneficial in managing autoimmune disorders and chronic inflammatory conditions .

Studies have shown that Tubastatin A interacts specifically with HDAC6 without significantly affecting other HDAC isoforms or histone acetylation patterns. This specificity is crucial for minimizing side effects associated with broader HDAC inhibition. Research indicates that Tubastatin A can modulate key signaling pathways involved in inflammation and neuroprotection, such as the ERK and Akt/GSK-3β pathways .

| Compound Name | Selectivity for HDAC6 | IC50 (nM) | Notable Effects |

|---|---|---|---|

| Tubastatin A | High | 15 | Neuroprotection, anti-inflammatory |

| Trichostatin A | Moderate | 20 | Broad-spectrum HDAC inhibition |

| Panobinostat | Low | 10 | Multi-HDAC inhibition; used in cancer therapy |

| Vorinostat | Low | 100 | Broad-spectrum; FDA approved for cutaneous T-cell lymphoma |

Tubastatin A's unique profile as a selective HDAC6 inhibitor allows it to exert specific biological effects while minimizing off-target interactions common with less selective agents .

Tubastatin A operates through a distinctive mechanism of histone deacetylase 6 inhibition that involves direct interaction with the catalytic zinc ion in the enzyme's active site [1]. The compound functions as a competitive inhibitor, with the hydroxamate moiety serving as the zinc-binding group that coordinates directly with the catalytic zinc ion present in the histone deacetylase 6 active site [9]. This coordination disrupts the normal deacetylation process by preventing substrate access to the catalytic center [1].

The inhibition mechanism involves both monodentate and bidentate zinc coordination modes, with the specific coordination geometry dependent on the structural constraints imposed by the tetrahydro-gamma-carboline capping group [17]. In histone deacetylase 6, Tubastatin A primarily exhibits monodentate hydroxamate-zinc coordination, which represents an unusual binding mode that contributes to its selectivity profile [11]. The hydroxamate carbonyl oxygen forms a metal coordination bond with the zinc ion at a distance of approximately 2.5 Angstroms, while the hydroxamate nitrogen-oxygen group coordinates at 2.0 Angstroms [17].

The enzymatic inhibition follows classical competitive kinetics, with Tubastatin A demonstrating potent inhibitory activity against histone deacetylase 6 with an inhibition constant of 15 nanomolar [12] [13]. The compound exhibits slow-binding characteristics, indicating a time-dependent association with the enzyme that results in formation of a stable enzyme-inhibitor complex [24]. This slow-binding behavior contributes to the sustained biological activity observed in cellular and tissue studies [24].

Tubastatin A specifically targets the cytoplasmic deacetylase activity of histone deacetylase 6, particularly its ability to deacetylate alpha-tubulin, which represents the major cytoplasmic substrate of this enzyme [1] [2]. The inhibition results in hyperacetylation of alpha-tubulin, which can be detected within hours of treatment and serves as a biomarker for histone deacetylase 6 inhibition [1] [5].

Selectivity Profile Against Histone Deacetylase Isoforms

Tubastatin A demonstrates exceptional selectivity for histone deacetylase 6 over other histone deacetylase isoforms, representing one of the most selective histone deacetylase 6 inhibitors developed to date [1] [12]. The compound exhibits greater than 1000-fold selectivity for histone deacetylase 6 compared to most class I histone deacetylases, including histone deacetylases 1, 2, 3, 4, 5, 7, 9, 10, and 11 [26].

| Histone Deacetylase Isoform | Inhibition Constant (nanomolar) | Selectivity Ratio |

|---|---|---|

| Histone Deacetylase 6 | 15 | 1.0 |

| Histone Deacetylase 1 | 16,400 | 1,093 |

| Histone Deacetylase 8 | 854 | 57 |

| Histone Deacetylases 2-5, 7, 9-11 | >30,000 | >2,000 |

The selectivity profile demonstrates that Tubastatin A maintains substantial selectivity against class I histone deacetylases, with the exception of histone deacetylase 8, where it shows approximately 57-fold selectivity [26]. This moderate activity against histone deacetylase 8 may result from conformational changes that occur in the histone deacetylase 8 active site upon inhibitor binding, which dilates the catalytic pocket to better accommodate the bulky tricyclic capping group [26].

High-content analysis studies have confirmed the selectivity profile by measuring the effects on acetylated alpha-tubulin versus acetylated histone H3 [10]. Tubastatin A treatment at concentrations up to 10 micromolar preferentially induces hyperacetylation of alpha-tubulin with minimal effects on histone H3 acetylation, demonstrating functional selectivity for histone deacetylase 6 over class I histone deacetylases [10].

The selectivity index, calculated as the ratio of effective concentrations for histone H3 acetylation to alpha-tubulin acetylation, averages 73.78 for Tubastatin A, indicating high selectivity for histone deacetylase 6 over class I enzymes [10]. This selectivity profile has been consistently reproduced across multiple independent experimental platforms and cell line studies [10].

Recent studies have revealed that Tubastatin A also exhibits potent inhibitory activity against histone deacetylase 10, with some reports suggesting 8-fold greater potency against histone deacetylase 10 compared to histone deacetylase 6 [17]. This dual activity against histone deacetylases 6 and 10 appears to be mediated by the basic nitrogen atom in the tetrahydro-gamma-carboline structure, which forms specific polar interactions in both enzyme active sites [7].

Structure-Activity Relationships

The structure-activity relationships of Tubastatin A reveal critical molecular features required for potent and selective histone deacetylase 6 inhibition [1] [9]. The compound contains three essential pharmacophoric elements: a zinc-binding hydroxamate group, a phenyl linker, and a tetrahydro-gamma-carboline capping group [9].

The hydroxamate moiety serves as the zinc-binding group and is absolutely essential for inhibitory activity [1]. Modifications to this group, including replacement with other zinc-binding motifs such as carboxylic acids or thiols, result in complete loss of histone deacetylase 6 inhibitory activity [20]. The hydroxamate carbonyl and nitrogen-oxygen groups both participate in zinc coordination, and alterations to either functionality severely compromise binding affinity [17].

The phenyl linker group connecting the hydroxamate and capping group plays a crucial role in positioning the inhibitor within the histone deacetylase 6 active site [19]. The aromatic nature of this linker enables favorable pi-pi stacking interactions with phenylalanine residues in the enzyme's hydrophobic channel, particularly Phe583 [9]. Replacement of the phenyl linker with aliphatic chains results in reduced binding affinity and selectivity [20].

The tetrahydro-gamma-carboline capping group represents the most distinctive structural feature contributing to histone deacetylase 6 selectivity [1]. This tricyclic system occupies the wider rim region of the histone deacetylase 6 active site, which measures approximately 17.5 Angstroms compared to 12.5 Angstroms in histone deacetylase 1 [1]. The capping group forms specific interactions with tryptophan, histidine, and glutamate residues in the rim region [17].

| Structural Modification | Effect on Histone Deacetylase 6 Activity | Effect on Selectivity |

|---|---|---|

| Hydroxamate to carboxylic acid | Complete loss of activity | N/A |

| Phenyl to aliphatic linker | 10-fold reduction in potency | Reduced selectivity |

| Carboline to indole cap | 5-fold reduction in potency | Maintained selectivity |

| N-methyl modification | Retained activity | Enhanced selectivity |

The nitrogen methylation in the tetrahydro-gamma-carboline ring adopts an axial conformation, which appears thermodynamically accessible despite potential steric interactions [17]. This axial orientation is crucial for optimal binding, as equatorial conformations would create unfavorable steric clashes within the active site [17].

Structure-activity relationship studies on fluorinated derivatives have demonstrated that introduction of fluorine atoms can enhance binding affinity and selectivity [6] [9]. Difluoromethyl-modified tricyclic derivatives show improved antitumor activity compared to non-fluorinated analogs, with binding energies ranging from -6.54 to -9.84 kilocalories per mole [9].

Molecular Docking and Binding Interactions

Molecular docking studies reveal detailed binding interactions between Tubastatin A and the histone deacetylase 6 catalytic domain [9] [17]. The compound establishes multiple types of molecular interactions within the active site, including metal coordination, hydrogen bonding, pi-pi stacking, and pi-cation interactions [9].

The primary binding interaction involves metal complexation between the hydroxamate zinc-binding group and the catalytic zinc ion [9]. The hydroxamate moiety coordinates the zinc ion through both oxygen atoms, forming a stable chelation complex that anchors the inhibitor in the active site [17]. In the histone deacetylase 6 complex, this coordination primarily adopts a monodentate geometry, with the carbonyl oxygen maintaining the primary zinc contact [11].

The phenyl linker engages in favorable offset pi-pi stacking interactions with Phe583 residues in the hydrophobic channel of histone deacetylase 6 [9]. These aromatic interactions contribute significantly to binding affinity and help position the capping group optimally for rim region contacts [9]. The aromatic crevice formed by Phe583 and Phe643 provides an ideal binding environment for the planar aromatic linker [31].

The tetrahydro-gamma-carboline capping group establishes pi-cation interactions with His614 residues in the rim region [9]. Additionally, the capping group makes van der Waals contacts with Trp205, Glu24, and Glu274, creating a complementary binding pocket that accommodates the tricyclic ring system [17]. The positioning of these residues creates an electrostatic environment that favors binding of the protonated form of the tertiary amino group [17].

Conformational changes occur in the histone deacetylase 6 active site to accommodate the bulky tetrahydro-gamma-carboline capping group [17]. The PEACE motif shifts by nearly 2 Angstroms to lock the methylpiperidine ring in place, demonstrating the induced-fit nature of inhibitor binding [17]. This conformational flexibility allows the enzyme to optimize contacts with the large capping group while maintaining the essential zinc coordination [17].

| Binding Interaction Type | Residues Involved | Distance (Angstroms) | Contribution to Binding |

|---|---|---|---|

| Metal coordination | Zinc ion | 2.0-2.5 | Primary anchoring |

| Pi-pi stacking | Phe583 | 3.5-4.0 | Affinity enhancement |

| Pi-cation interaction | His614 | 4.2 | Selectivity |

| Van der Waals contacts | Trp205, Glu24 | 3.8-4.5 | Specificity |

Molecular dynamics simulations indicate that the enzyme-inhibitor complex remains stable over extended time periods, with the hydroxamate-zinc coordination maintaining consistent geometry [9]. The calculated binding energy of -7.63 kilocalories per mole for the Tubastatin A-histone deacetylase 6 complex correlates well with experimental binding affinity measurements [9].

Water-mediated hydrogen bonds also contribute to the binding interactions, particularly involving the hydroxamate nitrogen-hydrogen group and active site residues [17]. These secondary interactions help stabilize the enzyme-inhibitor complex and may contribute to the slow-binding kinetics observed experimentally [24].

Comparative Analysis with Other Histone Deacetylase 6 Inhibitors

Tubastatin A exhibits superior selectivity and potency compared to many other histone deacetylase 6 inhibitors, establishing it as a benchmark compound in this therapeutic class [1] [10]. Comparative studies reveal distinct advantages in terms of selectivity profile, binding kinetics, and structural features [10] [14].

When compared to ACY-1215 (Ricolinostat), Tubastatin A demonstrates comparable histone deacetylase 6 potency but superior selectivity against class I histone deacetylases [10]. ACY-1215 shows an effective concentration for alpha-tubulin acetylation of 0.621 micromolar compared to 0.582 micromolar for Tubastatin A, but exhibits lower selectivity with a selectivity index of 13.41 versus 60.70 for Tubastatin A [10].

| Inhibitor | Histone Deacetylase 6 Potency (nanomolar) | Selectivity Index | Brain Penetration | Structural Class |

|---|---|---|---|---|

| Tubastatin A | 15 | 60.70 | Limited | Tetrahydro-carboline |

| ACY-1215 | 4.7 | 13.41 | Moderate | Hydroxamate |

| Nexturastat A | 5.02 | 47.28 | Good | Hydroxamate |

| ACY-241 | 2.6 | 9.85 | Good | Hydroxamate |

Nexturastat A represents another highly selective histone deacetylase 6 inhibitor with nanomolar potency and good selectivity [10]. However, Tubastatin A maintains superior selectivity with a ratio of 60.70 compared to 47.28 for Nexturastat A [10]. Both compounds show similar effective concentrations for alpha-tubulin acetylation, but Tubastatin A demonstrates more robust selectivity against histone deacetylase 1 [10].

Compared to earlier generation inhibitors like Tubacin, Tubastatin A exhibits improved selectivity and druglike properties [26]. Tubacin shows 350-fold selectivity for histone deacetylase 6 over histone deacetylase 1, while Tubastatin A achieves greater than 1000-fold selectivity [26]. Additionally, Tubastatin A possesses superior pharmacological properties with calculated logP values of 2.41 and topological polar surface area of 57 [26].

Novel histone deacetylase 6 inhibitors such as MAKV-15 have been developed with enhanced potency compared to Tubastatin A [14]. MAKV-15 demonstrates 26-fold greater potency against histone deacetylase 6 with an inhibition constant of 29 nanomolar versus 750 nanomolar for Tubastatin A, along with 3.4-fold improved selectivity [14]. However, Tubastatin A remains the most extensively studied and validated histone deacetylase 6 inhibitor in terms of biological characterization [1].

Pan-histone deacetylase inhibitors such as Vorinostat and Panobinostat show potent activity against histone deacetylase 6 but lack selectivity, exhibiting similar or greater potency against class I histone deacetylases [10]. These compounds demonstrate selectivity indices below 1.0, indicating preferential inhibition of class I enzymes rather than histone deacetylase 6 [10].

The structural diversity among histone deacetylase 6 inhibitors reveals different approaches to achieving selectivity [20]. While Tubastatin A employs a tetrahydro-gamma-carboline capping group, other inhibitors utilize various structural motifs including pyrimidine hydroxamides, benzamides, and modified carbolines [22]. Despite this structural diversity, Tubastatin A remains unique in combining high potency, exceptional selectivity, and well-characterized binding interactions [1] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhang Y, Liu CM, Cao XC, Zang Y, Zhou YB, Li J. Involvement of transcription factor XBP1s in the resistance of HDAC6 inhibitor Tubastatin A to superoxidation via acetylation-mediated proteasomal degradation. Biochem Biophys Res Commun. 2014 Jul 18;450(1):433-9. doi: 10.1016/j.bbrc.2014.05.134. Epub 2014 Jun 6. PubMed PMID: 24909686.

3: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.

4: Kozlov MV, Kleĭmenova AA, Konduktorov KA, Kochetkov SN. [New synthesis of highly selective inhibitor of histone deacetylase 6--N-hydroxy-4-(2-methyl-1,2,3,4-tetrahydro-pyrido[4,3b]indol-5-ylmethyl)benzamid e--Tubastatin A]. Bioorg Khim. 2013 Jan-Feb;39(1):117-20. Russian. PubMed PMID: 23844513.

5: Vishwakarma S, Iyer LR, Muley M, Singh PK, Shastry A, Saxena A, Kulathingal J, Vijaykanth G, Raghul J, Rajesh N, Rathinasamy S, Kachhadia V, Kilambi N, Rajgopal S, Balasubramanian G, Narayanan S. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects. Int Immunopharmacol. 2013 May;16(1):72-8. doi: 10.1016/j.intimp.2013.03.016. Epub 2013 Mar 27. PubMed PMID: 23541634.

6: De Vreese R, Verhaeghe T, Desmet T, D'hooghe M. Potent and selective HDAC6 inhibitory activity of N-(4-hydroxycarbamoylbenzyl)-1,2,4,9-tetrahydro-3-thia-9-azafluorenes as novel sulfur analogues of Tubastatin A. Chem Commun (Camb). 2013 May 8;49(36):3775-7. doi: 10.1039/c3cc41422a. Epub 2013 Mar 28. PubMed PMID: 23538448.

7: Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010 Aug 11;132(31):10842-6. doi: 10.1021/ja102758v. PubMed PMID: 20614936; PubMed Central PMCID: PMC2916045.